molecular formula C14H11ClF3NO B1328322 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-39-5

2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1328322
CAS No.: 946715-39-5
M. Wt: 301.69 g/mol
InChI Key: XJUKBAGJRXOMJZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a phenoxy group at position 2 of the benzene ring, substituted with chlorine and methyl groups at positions 2 and 5, respectively. The trifluoromethyl (-CF₃) group at position 5 of the aniline ring enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-10(15)13(6-8)20-12-5-3-9(7-11(12)19)14(16,17)18/h2-7H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUKBAGJRXOMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Phenoxy Group: This can be achieved by reacting 2-chloro-5-methylphenol with an appropriate halogenated compound under basic conditions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The final step involves introducing the amine group, which can be done through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
  • Structure: Methoxy (-OCH₃) substituent at position 3 of the phenoxy ring.
  • Properties: Molecular weight = 283.24 g/mol; solubility in chloroform and methanol .
  • Key Difference : The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the chloro-methyl substituent in the target compound. This alters reactivity in electrophilic substitution reactions .
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7)
  • Structure: Ethoxy (-OCH₂CH₃) substituent at position 4 of the phenoxy ring.
  • Properties : Molecular weight = 297.28 g/mol .
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline (CAS 946727-99-7)
  • Key Difference: Lacks the methyl group at position 5 of the phenoxy ring, reducing steric hindrance and possibly altering metabolic pathways .

Variations in the Aniline Ring

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)
  • Structure: No phenoxy group; fluorine at position 2 and -CF₃ at position 3.
  • Properties : Molecular weight = 179.11 g/mol .
  • Key Difference : Simpler structure with higher electrophilicity due to fluorine, making it more reactive in coupling reactions .
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline (CAS 1260823-98-0)
  • Structure: Piperidine ring replaces the phenoxy group.
  • Properties : Molecular weight = 244.26 g/mol; basic nitrogen enhances solubility in acidic conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound* ~298 (estimated) 2-Cl, 5-CH₃ (phenoxy); 5-CF₃ Likely soluble in DMSO, chloroform
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 283.24 3-OCH₃ (phenoxy) Chloroform, methanol
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 297.28 4-OCH₂CH₃ (phenoxy) Not specified
2-Fluoro-5-(trifluoromethyl)aniline 179.11 2-F, 5-CF₃ Likely polar solvents

*Estimated based on structural analogs.

Biological Activity

2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications and agrochemicals. Understanding its biological activity is crucial for exploring its therapeutic potential and environmental impact.

  • Molecular Formula : C14H12ClF3N
  • Molecular Weight : Approximately 303.7 g/mol
  • Structure : The presence of both chlorinated and trifluoromethyl groups enhances the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. For instance, it has been suggested that similar compounds exhibit antiallergic properties through enzyme inhibition.
  • Antimicrobial Properties : Studies indicate that compounds with similar structures can demonstrate antimicrobial activity, potentially making them candidates for developing new antibiotics .

Case Studies

  • Enzyme Activity : In a study exploring the inhibition of acetylcholinesterase (AChE), compounds with chloro substituents showed enhanced inhibitory effects compared to those without. This suggests that this compound could exhibit similar AChE inhibition characteristics due to its structural features .
  • Toxicity Evaluation : The acute toxicity of related compounds was evaluated on the plant species Triticum aestivum and the crustacean Artemia franciscana. Results indicated low toxicity at concentrations up to 100 μM, suggesting potential safety in environmental applications .

Biological Activity Data Table

Study FocusFindingsReference
AChE InhibitionEnhanced activity observed with chloro substituents
Antimicrobial ActivityPotential candidates for antibiotic development
Acute ToxicityLow toxicity on Triticum aestivum and Artemia franciscana

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • The synthesis typically involves nucleophilic aromatic substitution (NAS) between 2-chloro-5-methylphenol and 2,5-dichloroaniline derivatives. Potassium carbonate in DMF is often used as a base to deprotonate the phenol and facilitate coupling . Alternative methods include Pd-catalyzed cross-coupling for introducing the trifluoromethyl group, though this requires rigorous anhydrous conditions . Yield optimization depends on solvent polarity, temperature (80–120°C), and the stoichiometric ratio of reactants. Impurities like unreacted phenol or positional isomers require purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., downfield shifts for trifluoromethyl groups at ~δ 120 ppm in 13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₄H₁₂ClF₃NO, exact mass 302.05) and detects isotopic patterns for chlorine .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How do substituents (chloro, methyl, trifluoromethyl) influence the compound’s electronic properties and solubility?

  • The trifluoromethyl group increases lipophilicity (logP ~3.2) and electron-withdrawing effects, stabilizing the aniline’s lone pair and reducing basicity (pKa ~1.5) . The chloro and methyl groups on the phenoxy ring enhance steric hindrance, reducing aggregation in polar solvents. Solubility in DMSO (>10 mg/mL) makes it suitable for in vitro assays .

Advanced Research Questions

Q. What catalytic strategies improve regioselectivity in synthesizing analogues with varied phenoxy substituents?

  • Rhodium/Palladium Catalysis : Enables selective C–O bond formation in sterically hindered environments. For example, Pd(OAc)₂ with Xantphos ligand achieves >90% regioselectivity for para-substituted phenoxy groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12–24 hours conventionally) and minimizes side products like di-alkylated derivatives .

Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., enzymes)?

  • Docking Studies (AutoDock Vina) : Model interactions using the trifluoromethyl group as a hydrophobic anchor in enzyme pockets (e.g., cytochrome P450). Electrostatic potential maps highlight hydrogen bonding between the aniline NH and active-site residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD values <2.0 Å for viable leads .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Dose-Response Curves : Use 8–12 concentration points in triplicate to minimize assay noise. Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis of SAR : Compare trifluoromethyl-substituted analogues to identify trends. For example, replacing chloro with methoxy increases solubility but reduces membrane permeability .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact in vitro assay design?

  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). LC-MS monitors degradation products (e.g., hydrolyzed phenoxy groups) .
  • Thermal Gravimetric Analysis (TGA) : Determines decomposition onset (~200°C), ensuring compatibility with high-throughput screening at 37°C .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include counter-screens against related targets (e.g., GPCRs) to assess selectivity .

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